molecular formula C24H23N3O2 B2368571 1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921526-53-6

1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2368571
CAS No.: 921526-53-6
M. Wt: 385.467
InChI Key: WJFQGAKOUDKSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrido[3,2-d]pyrimidine core with substituents at various positions, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,4(1H,3H)-pyrimidinedione derivatives with appropriate benzyl and phenethyl substituents. The reaction conditions often involve the use of catalytic amounts of lithium iodide and sodium bicarbonate at elevated temperatures (50–80°C) to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solvent-free and catalyst-free methods, such as mechanochemical synthesis, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the benzyl or phenethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Comparison with Similar Compounds

1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[3,2-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-17-10-11-18(2)20(15-17)16-27-21-9-6-13-25-22(21)23(28)26(24(27)29)14-12-19-7-4-3-5-8-19/h3-11,13,15H,12,14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFQGAKOUDKSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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